

An In-depth Technical Guide to the Cobalt-Uranium Phase Diagram in Metallurgy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt;uranium

Cat. No.: B14718020

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cobalt-uranium (Co-U) binary alloy system, a material of interest in various metallurgical and nuclear applications. The following sections detail the phase equilibria, crystal structures of intermetallic compounds, and the experimental methodologies used to characterize this complex system.

The Cobalt-Uranium Phase Diagram

The equilibrium phase diagram of the cobalt-uranium system is characterized by the presence of several intermetallic compounds and invariant reactions, including eutectic and peritectic transformations. A schematic representation of the phase diagram illustrates the relationships between temperature, composition, and the stable phases.[\[1\]](#)

Invariant Reactions

The Co-U system exhibits two eutectic reactions and the formation of four intermetallic compounds: U_6Co , UCo , UCo_2 , and UCo_4 . The presence of a eutectic point signifies a significant depression in the melting temperature of uranium, by approximately 400°C.[\[2\]](#) The key invariant reactions are summarized in the table below.

Reaction Type	Temperature (°C)	Composition (at. % Co)	Reaction
Eutectic	~725	< 16.7	$L \leftrightarrow \gamma-U + U_6Co$
Peritectic	~825	16.7	$L + UCo \leftrightarrow U_6Co$
Peritectic	~975	50	$L + UCo_2 \leftrightarrow UCo$
Eutectic	~1150	~67	$L \leftrightarrow UCo_2 + UCo_4$
Peritectic	~1225	80	$L + Co \leftrightarrow UCo_4$

Note: The exact temperatures and compositions for the invariant reactions can vary slightly between different literature sources. The values presented here are a synthesis of available data.

Intermetallic Compounds

Four stable intermetallic compounds are formed in the Co-U system. Their crystallographic properties are crucial for understanding the behavior of Co-U alloys.

Compound	Crystal System	Space Group	Lattice Parameters (Å)
U ₆ Co	Tetragonal	I4/mcm	a = 10.33, c = 5.23
UCo	Monoclinic	C2/m	a = 12.8, b = 5.1, c = 5.2, β = 120°
UCo ₂	Cubic (Laves)	Fd-3m	a = 6.99
UCo ₄	Hexagonal	P6/mmm	a = 4.90, c = 6.95

Experimental Determination of the Phase Diagram

The determination of the Co-U phase diagram relies on a combination of experimental techniques to identify phase transitions and characterize the crystal structures of the present phases.

Differential Thermal Analysis (DTA)

Objective: To identify the temperatures of phase transformations (e.g., melting, eutectic, and peritectic reactions) by detecting the heat absorbed or released during heating and cooling.

Methodology:

- Sample Preparation: Small, representative samples of Co-U alloys with varying compositions are prepared, typically by arc-melting high-purity cobalt and uranium in an inert atmosphere to ensure homogeneity.
- Apparatus: A differential thermal analyzer is used, which consists of a furnace with a controlled heating and cooling system, and thermocouples to measure the temperature of the sample and a thermally inert reference material (e.g., alumina).
- Procedure: The sample and reference are heated and cooled at a constant, controlled rate (e.g., 5-20 °C/min). The temperature difference between the sample and the reference is recorded as a function of the sample temperature.
- Data Analysis: Endothermic or exothermic events in the sample, corresponding to phase transitions, appear as peaks on the DTA curve. The onset and peak temperatures of these events are used to construct the phase diagram.

X-Ray Diffraction (XRD)

Objective: To identify the crystal structures of the different phases present in the Co-U alloys at various temperatures and compositions.

Methodology:

- Sample Preparation: Alloy samples are prepared and heat-treated to achieve equilibrium at specific temperatures. For analysis, the samples are typically in powder form or as a polished flat surface.
- Apparatus: A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu K α radiation) and a detector is used. For high-temperature studies, a furnace attachment is required.

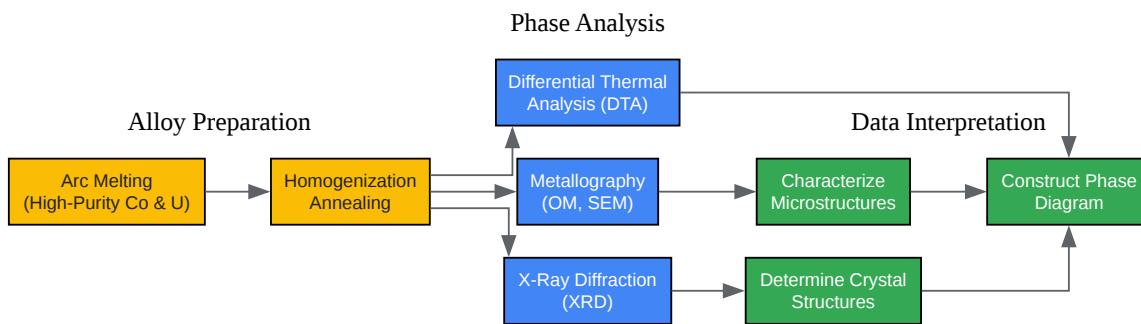
- Procedure: The sample is irradiated with the X-ray beam at various angles (2θ), and the intensity of the diffracted X-rays is recorded.
- Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ , is a fingerprint of the crystalline phases present. The positions and intensities of the diffraction peaks are compared to crystallographic databases (e.g., the Powder Diffraction File) to identify the phases. Lattice parameters are determined from the peak positions.

Metallography


Objective: To visually examine the microstructure of the Co-U alloys to identify the phases present, their morphology, and their distribution.

Methodology:

- Sample Preparation:
 - Sectioning: A representative sample is cut from the bulk material using a low-speed diamond saw to minimize deformation.
 - Mounting: The sample is mounted in a conductive resin to facilitate handling and polishing.
 - Grinding: The mounted sample is ground with successively finer abrasive papers (e.g., silicon carbide papers from 240 to 1200 grit) to achieve a flat surface.
 - Polishing: The ground sample is polished using diamond pastes of decreasing particle size (e.g., 6 μm down to 1 μm) on a polishing cloth to obtain a mirror-like finish.
 - Etching: The polished surface is chemically or electrolytically etched to reveal the microstructure. The choice of etchant depends on the composition of the alloy. For uranium-rich alloys, an etchant consisting of nitric acid and water may be used.
- Microscopic Examination: The etched sample is examined using an optical microscope or a scanning electron microscope (SEM). Different phases will have different appearances (e.g., color, reflectivity, and morphology), allowing for their identification and the observation of features like eutectic and peritectic structures.


Visualizing Phase Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and processes in the study of the cobalt-uranium system.

[Click to download full resolution via product page](#)

Caption: Phase transformations in the Co-U system.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Co-U phase diagram determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Review of x-ray diffraction studies in uranium alloys - UNT Digital Library [digital.library.unt.edu]
- 2. [osti.gov](https://www.osti.gov) [osti.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Cobalt-Uranium Phase Diagram in Metallurgy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14718020#understanding-the-cobalt-uranium-phase-diagram-in-metallurgy>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com